In-Depth Technical Guide: 3-Chloro-4-(isopentyloxy)aniline (CAS No. 5211-06-3)
In-Depth Technical Guide: 3-Chloro-4-(isopentyloxy)aniline (CAS No. 5211-06-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Chloro-4-(isopentyloxy)aniline, a halogenated aniline derivative of interest in medicinal chemistry and materials science. This document details its chemical and physical properties, outlines a plausible synthetic pathway with a detailed experimental protocol, and discusses its potential applications, particularly within the context of drug discovery. Safety and handling information is also provided to ensure its proper use in a laboratory setting.
Chemical and Physical Properties
3-Chloro-4-(isopentyloxy)aniline, with the CAS number 5211-06-3, is an organic compound featuring a chlorinated aniline core functionalized with an isopentyloxy group.[1] The structural combination of a halogen, an amine, and an ether linkage imparts specific physicochemical characteristics that are valuable in the design of novel molecules.
Table 1: Physicochemical Data for 3-Chloro-4-(isopentyloxy)aniline
| Property | Value | Source |
| CAS Number | 5211-06-3 | [1] |
| Molecular Formula | C₁₁H₁₆ClNO | |
| Molecular Weight | 213.70 g/mol | |
| Boiling Point | 321.9 ± 22.0 °C (Predicted) | |
| Density | 1.101 ± 0.06 g/cm³ (Predicted) | |
| pKa | 4.17 ± 0.10 (Predicted) |
Synthesis of 3-Chloro-4-(isopentyloxy)aniline
A practical and efficient synthesis for 3-Chloro-4-(isopentyloxy)aniline can be conceptualized through a two-step process, beginning with the alkylation of a substituted nitrophenol followed by the reduction of the nitro group. This approach is analogous to established methods for the synthesis of similar aniline derivatives.[2][3]
Proposed Synthetic Pathway
The synthesis initiates with the Williamson ether synthesis between 2-chloro-4-nitrophenol and an appropriate isopentyl halide (e.g., isopentyl bromide) in the presence of a base. The resulting nitroaromatic intermediate is then subjected to a reduction reaction to yield the final aniline product.
Detailed Experimental Protocol
Step 1: Synthesis of 1-Chloro-2-(isopentyloxy)-4-nitrobenzene
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To a solution of 2-chloro-4-nitrophenol (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add potassium carbonate (1.5 equivalents) at room temperature.
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Stir the mixture vigorously for 15-20 minutes to ensure the formation of the phenoxide.
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Add isopentyl bromide (1.2 equivalents) dropwise to the reaction mixture.
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Heat the reaction to 60-70°C and maintain stirring for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
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Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-chloro-2-(isopentyloxy)-4-nitrobenzene, which can be purified by column chromatography.
Step 2: Synthesis of 3-Chloro-4-(isopentyloxy)aniline
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Dissolve the 1-chloro-2-(isopentyloxy)-4-nitrobenzene (1 equivalent) from the previous step in a mixture of ethanol and water.
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Add iron powder (3-5 equivalents) and a catalytic amount of ammonium chloride.
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Heat the mixture to reflux (approximately 80-90°C) and stir vigorously for 2-4 hours. Monitor the reduction of the nitro group by TLC.
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Once the reaction is complete, cool the mixture and filter it through a pad of celite to remove the iron residues.
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Wash the celite pad with ethanol.
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Concentrate the filtrate under reduced pressure to remove the ethanol.
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Neutralize the remaining aqueous solution with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.
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Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain 3-Chloro-4-(isopentyloxy)aniline. Further purification can be achieved by column chromatography if necessary.
Applications in Drug Discovery
Aniline and its derivatives are fundamental building blocks in the synthesis of a wide range of pharmaceuticals.[4][5] The presence of a chlorine atom and a lipophilic isopentyloxy group in 3-Chloro-4-(isopentyloxy)aniline makes it an attractive scaffold for the development of new therapeutic agents. Halogenated anilines are particularly useful in cross-coupling reactions, which are pivotal in constructing complex molecular architectures for drug candidates.[5]
While specific biological targets for 3-Chloro-4-(isopentyloxy)aniline are not extensively documented in publicly available literature, its structural motifs are present in molecules with known pharmacological activities. For instance, substituted anilines are key components of kinase inhibitors and other targeted therapies. The metabolic stability and pharmacokinetic profile of drug candidates can be significantly influenced by the nature and position of substituents on the aniline ring.[6][7] However, it is important to note that the aniline moiety itself can sometimes be associated with metabolic liabilities, a factor that needs careful consideration during the drug design process.[6][7]
Safety and Handling
As with all aniline derivatives, 3-Chloro-4-(isopentyloxy)aniline should be handled with care in a well-ventilated laboratory environment, preferably within a fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust or vapors and prevent contact with skin and eyes. In case of exposure, immediate medical attention should be sought.
Visualization of Synthetic Workflow
The following diagram illustrates the proposed two-step synthesis of 3-Chloro-4-(isopentyloxy)aniline.
References
- 1. 3-CHLORO-4-(ISOPENTYLOXY)ANILINE CAS#: 5211-06-3 [amp.chemicalbook.com]
- 2. Practical Synthesis of 3-Chloro-4-(3-fluorobenzyloxy) aniline | Semantic Scholar [semanticscholar.org]
- 3. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biopartner.co.uk [biopartner.co.uk]
- 5. nbinno.com [nbinno.com]
- 6. Recent Advances and Outlook for the Isosteric Replacement of Anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. news.umich.edu [news.umich.edu]
